4-Fluoro-3-nitrobenzenesulfonyl chloride
Overview
Description
4-Fluoro-3-nitrobenzenesulfonyl chloride is a useful research compound. Its molecular formula is C6H3ClFNO4S and its molecular weight is 239.61 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Key Intermediates
4-Fluoro-3-nitrobenzenesulfonyl chloride is notably used in the synthesis of various key intermediates. For instance, it plays a crucial role in the preparation of methyl 5-amino-2-chloro-4-fluorophenylthioacetate, which is further utilized in producing pesticides like herbicidal j7uthiacet-methyL (Xiao-hua Du et al., 2005).
Derivatization in Liquid Chromatography
It is also significant in the field of analytical chemistry, particularly in enhancing detection responses in liquid chromatography–mass spectrometry (LC-MS). For example, 4-nitrobenzenesulfonyl chloride, a related compound, was found to be highly effective in increasing the detection responses of estrogens in biological fluids (T. Higashi et al., 2006).
Activation of Hydroxyl Groups in Polymeric Carriers
In the field of biochemistry, 4-Fluorobenzenesulfonyl chloride is used as an activating agent for the covalent attachment of biologicals to various solid supports, such as functionalized polystyrene microspheres and cellulose rods. This activation is critical for preserving biological functions in therapeutic applications (Y. A. Chang et al., 1992).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
4-Fluoro-3-nitrobenzenesulfonyl chloride is a chemical compound used in the preparation of potent Bcl-2/Bcl-xL inhibitors . Bcl-2 and Bcl-xL are proteins that play a crucial role in regulating cell death and survival, making them important targets in cancer research.
Result of Action
Compounds synthesized from it have shown strong in vivo antitumor activity , suggesting that it may contribute to the induction of apoptosis in cancer cells.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, its reactivity may be affected by the pH and temperature of its environment. Additionally, it should be stored in an inert atmosphere at room temperature to maintain its stability.
Properties
IUPAC Name |
4-fluoro-3-nitrobenzenesulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClFNO4S/c7-14(12,13)4-1-2-5(8)6(3-4)9(10)11/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRONENSZKCGROA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)Cl)[N+](=O)[O-])F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClFNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10382304 | |
Record name | 4-fluoro-3-nitrobenzenesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10382304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6668-56-0 | |
Record name | 4-fluoro-3-nitrobenzenesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10382304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-fluoro-3-nitrobenzene-1-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.